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Compound of Interest

Compound Name: Celgosivir Hydrochloride

Cat. No.: B1662779

A Comparative Safety Analysis: Celgosivir vs.
Castanospermine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the antiviral drug
candidate Celgosivir and its parent compound, castanospermine. Both are iminosugar alkaloids
that function as inhibitors of alpha-glucosidase, a host enzyme crucial for the proper folding of
viral glycoproteins.[1][2] This analysis is supported by preclinical and clinical experimental data
to inform researchers and drug development professionals.

At a Glance: Comparative Safety and Tolerability
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Feature

Celgosivir (6-O-butanoyl
castanospermine)

Castanospermine

General Tolerability

Generally well-tolerated in

human clinical trials.[3][4]

Poorly tolerated in preclinical
models at higher doses,
leading to significant

gastrointestinal side effects.[5]

[6]

Primary Adverse Events

Mild to moderate diarrhea and
flatulence have been observed
in some clinical trial

participants.[7]

Osmotic diarrhea, weight loss,
and severe gastrointestinal
upset.[5][6]

Gastrointestinal Toxicity

Designed to be a prodrug that
is slowly converted to
castanospermine, thereby
reducing direct gastrointestinal

toxicity.[1]

Directly inhibits intestinal
sucrases, leading to significant

gastrointestinal side effects.[1]

[5]

Preclinical Toxicity

In mice, a twice-daily regimen
was found to be more
protective and better tolerated

than a single high daily dose.
[8]

Doses exceeding 250 mg/kg in
mice resulted in weight loss

and diarrhea.[6]

Clinical Development Status

Has undergone Phase 1b and
Phase 2 clinical trials for
dengue fever and Hepatitis C,
demonstrating a manageable
safety profile.[3][9][10]

Clinical development has been
hindered by its unfavorable
gastrointestinal side effect
profile.[11]

Mechanism of Action: Alpha-Glucosidase Inhibition

Both Celgosivir and castanospermine exert their antiviral effects by inhibiting the host's

endoplasmic reticulum (ER) alpha-glucosidases | and I1.[8] These enzymes are essential for

the initial trimming of glucose residues from N-linked glycans on newly synthesized viral

glycoproteins. By inhibiting this process, the compounds disrupt the proper folding and

maturation of these viral proteins, ultimately reducing the production of infectious virions.[12]
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[13] Celgosivir is a prodrug of castanospermine, meaning it is converted into castanospermine
in the body to become active.[9][10]
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Fig 1. Mechanism of alpha-glucosidase inhibition by Celgosivir and castanospermine.

Preclinical Safety Profile
Castanospermine

Studies in animal models revealed the primary safety concern for castanospermine to be its
gastrointestinal toxicity.[5][6] In mice and rats, administration of castanospermine led to a
potent and rapid inhibition of intestinal disaccharidases, particularly sucrase.[5] This inhibition is
the cause of the observed severe gastrointestinal upset and osmotic diarrhea.[5] In a mouse
model of dengue virus infection, doses of castanospermine up to 250 mg/kg/day were effective
in preventing mortality; however, doses exceeding this amount resulted in weight loss and
diarrhea.[6][12]

Celgosivir

Celgosivir was developed as a 6-O-butanoyl derivative of castanospermine to improve its
safety and tolerability.[1] This modification increases its lipophilicity and results in a slower
release of the active metabolite, castanospermine, via gut esterases.[1] This prodrug design
significantly reduces the direct inhibition of intestinal sucrase, thus mitigating the severe
gastrointestinal side effects associated with the parent compound.[1] Preclinical studies in mice
demonstrated that a twice-daily dosing regimen of Celgosivir was more protective against lethal
dengue virus infection than a single larger daily dose, indicating a dose- and schedule-
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dependent safety and efficacy profile.[8][14] Pharmacokinetic studies in mice confirmed that
Celgosivir is rapidly metabolized to castanospermine.[8][14]

Clinical Safety Profile
Castanospermine

Due to the significant gastrointestinal toxicity observed in preclinical studies, castanospermine
has not undergone extensive clinical development as an antiviral agent.[11]

Celgosivir

Celgosivir has been evaluated in several clinical trials, including for HIV, Hepatitis C, and
dengue fever.[9] In a Phase 1b randomized, double-blind, placebo-controlled trial (CELADEN)
in patients with dengue fever, Celgosivir was found to be generally safe and well-tolerated.[3][4]
The dosing regimen in this trial consisted of a 400 mg loading dose followed by 200 mg twice
daily for five days.[9][15] The incidence of adverse events was similar between the Celgosivir
and placebo groups.[3] While the trial did not meet its primary efficacy endpoints of reducing
viral load or fever, the favorable safety profile prompted further investigation into alternative
dosing regimens.[9] In other clinical trials for Hepatitis C, diarrhea and flatulence were noted as
side effects, though generally mild to moderate.[7]

Experimental Methodologies

The safety and efficacy of Celgosivir and castanospermine have been evaluated through a
combination of in vitro and in vivo studies, as well as clinical trials.

 |In Vitro Antiviral Assays: The antiviral activity of both compounds has been tested in various
cell lines infected with different viruses, such as dengue virus and bovine viral diarrhea virus
(a surrogate for HCV).[1][16] These assays, including plaque reduction assays and
cytopathic effect assays, are used to determine the concentration of the drug required to
inhibit viral replication by 50% (IC50) and the concentration that is toxic to the cells by 50%
(CC50).[1]

» Animal Models: Murine models have been instrumental in evaluating the in vivo efficacy and
safety of these compounds.[6][8][14] For dengue virus research, AG129 mice, which are
deficient in interferon-a/f and -y receptors, are often used as they are susceptible to lethal
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infection.[14] These studies involve administering the compounds at various doses and
schedules and monitoring for survival, viremia, and signs of toxicity.[6][8]

Clinical Trials: The safety of Celgosivir in humans has been assessed through randomized,
double-blind, placebo-controlled clinical trials.[3] These trials involve enrolling patients with
the target disease (e.g., dengue fever), administering the drug or a placebo, and closely
monitoring for any adverse events, alongside evaluating efficacy endpoints.[3][9]
Pharmacokinetic analyses are also conducted to understand the absorption, distribution,
metabolism, and excretion of the drug in humans.[9]

Patient Screening

Celgosivir Arm Placebo Arm

Treatment Period

Follow-up

Data Analysis >

Safety & Efficacy Assessment
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Fig 2. Generalized workflow of a randomized, placebo-controlled clinical trial.

Conclusion

The development of Celgosivir as a prodrug of castanospermine represents a successful
strategy to improve the safety and tolerability of a promising antiviral compound. While both
molecules share the same mechanism of action, the significant gastrointestinal toxicity of
castanospermine has limited its clinical utility. Celgosivir, through its slower conversion to the
active form, has demonstrated a much-improved safety profile in both preclinical and clinical
studies, making it a more viable candidate for further development as an antiviral therapeutic.
Future research may focus on optimizing dosing regimens to enhance its efficacy while
maintaining its favorable safety profile.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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